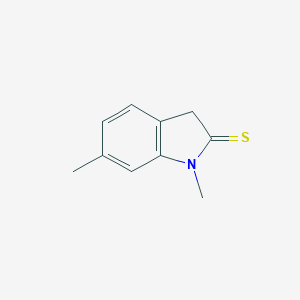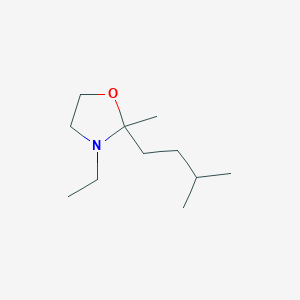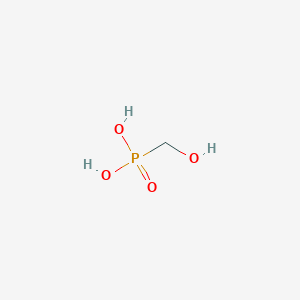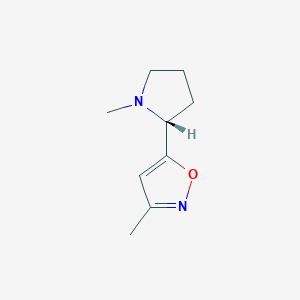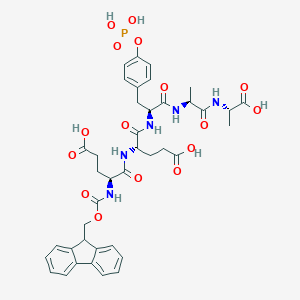
Fmoc-eey(P)AA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-eey(P)AA is a type of peptide that has gained significant attention in scientific research. It is a derivative of the natural amino acid tyrosine and is synthesized using Fmoc chemistry. Fmoc-eey(P)AA has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for various applications in scientific research.
作用機序
The mechanism of action of Fmoc-eey(P)AA is not fully understood. However, it is believed to work by binding to specific receptors in the body, which triggers a cascade of biochemical reactions. These reactions lead to the activation of various signaling pathways, which ultimately result in the observed physiological effects.
生化学的および生理学的効果
Fmoc-eey(P)AA has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and promote wound healing. It has also been found to have antimicrobial properties, making it effective against various types of bacteria.
実験室実験の利点と制限
The advantages of using Fmoc-eey(P)AA in lab experiments include its unique biochemical and physiological effects, as well as its ease of synthesis. However, there are also some limitations to using Fmoc-eey(P)AA in lab experiments. One limitation is its high cost, which may limit its use in large-scale experiments. Another limitation is its limited solubility, which may make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of Fmoc-eey(P)AA. One direction is the development of new drugs based on its unique biochemical and physiological effects. Another direction is the study of its antimicrobial properties, which may lead to the development of new antibiotics. Additionally, further research is needed to fully understand the mechanism of action of Fmoc-eey(P)AA and its potential applications in scientific research.
Conclusion:
In conclusion, Fmoc-eey(P)AA is a promising candidate for various applications in scientific research. Its unique biochemical and physiological effects make it a valuable tool for the study of various biological processes. While there are limitations to using Fmoc-eey(P)AA in lab experiments, its potential applications make it an exciting area of study for future research.
合成法
Fmoc-eey(P)AA is synthesized using the Fmoc chemistry method. The synthesis process involves the protection of the amino group of tyrosine with a Fmoc group, followed by the phosphorylation of the hydroxyl group using phosphoric acid. The Fmoc group is then removed, and the peptide is purified using high-performance liquid chromatography (HPLC). The final product is a white powder that is soluble in water.
科学的研究の応用
Fmoc-eey(P)AA has a wide range of applications in scientific research. It has been used in the development of new drugs, as well as in the study of various biological processes. Fmoc-eey(P)AA has been found to exhibit anti-cancer properties, making it a promising candidate for cancer treatment. It has also been found to have antimicrobial properties, making it useful in the development of new antibiotics.
特性
CAS番号 |
151957-36-7 |
|---|---|
製品名 |
Fmoc-eey(P)AA |
分子式 |
C40H46N5O16P |
分子量 |
883.8 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-(4-phosphonooxyphenyl)propan-2-yl]amino]-4-[[(2S)-4-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C40H46N5O16P/c1-21(35(50)42-22(2)39(54)55)41-38(53)32(19-23-11-13-24(14-12-23)61-62(57,58)59)44-36(51)30(15-17-33(46)47)43-37(52)31(16-18-34(48)49)45-40(56)60-20-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-14,21-22,29-32H,15-20H2,1-2H3,(H,41,53)(H,42,50)(H,43,52)(H,44,51)(H,45,56)(H,46,47)(H,48,49)(H,54,55)(H2,57,58,59)/t21-,22-,30-,31-,32-/m0/s1 |
InChIキー |
GTADITZBYLFJRH-LKBHVWHPSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
配列 |
EEXAA |
同義語 |
FMOC-EEY(P)AA FMOC-Glu-Glu-Tyr(P)-Ala-Ala N-(alpha)fluorenylmethoxycarbonyl-glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



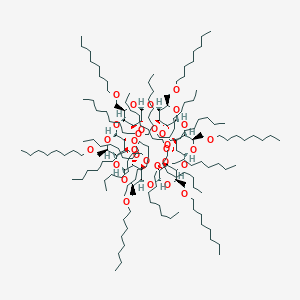
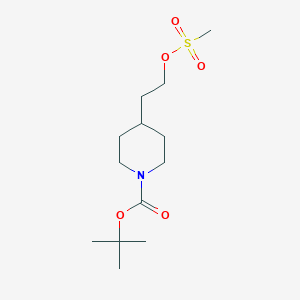
![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide](/img/structure/B122510.png)
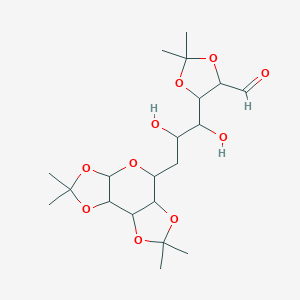
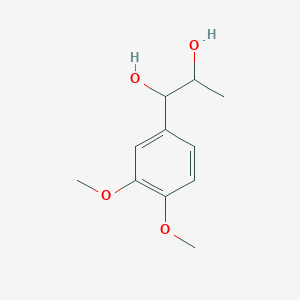
![(1S,11S,13S,14R,15S)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B122520.png)
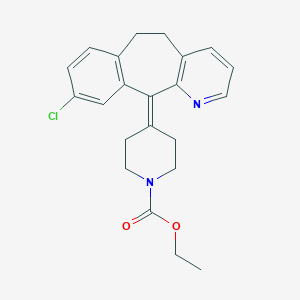
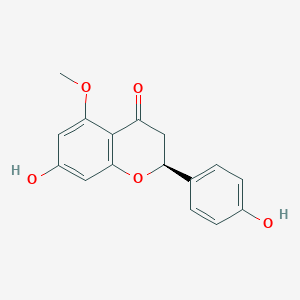
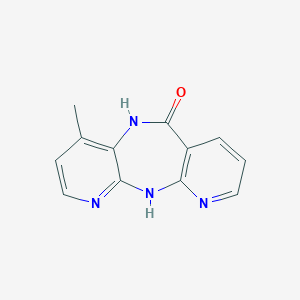
![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)
